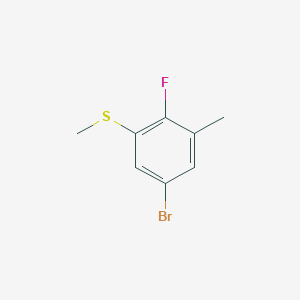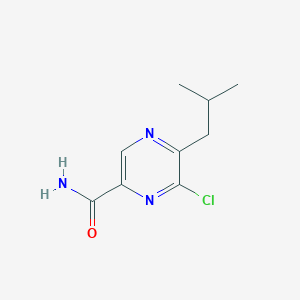
6-Chloro-5-isobutylpyrazine-2-carboxamide
説明
6-Chloro-5-isobutylpyrazine-2-carboxamide, also known as Cl-IB-MECA, is a selective agonist of the adenosine A3 receptor. It has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases.
作用機序
The adenosine A3 receptor is a G protein-coupled receptor that is involved in various physiological processes such as inflammation, apoptosis, and angiogenesis. 6-Chloro-5-isobutylpyrazine-2-carboxamide selectively binds to the adenosine A3 receptor and activates it. The activation of the adenosine A3 receptor leads to the inhibition of adenylate cyclase and the activation of phospholipase C. This results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
6-Chloro-5-isobutylpyrazine-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been found to increase the production of anti-inflammatory cytokines such as IL-10. 6-Chloro-5-isobutylpyrazine-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to reduce the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.
実験室実験の利点と制限
6-Chloro-5-isobutylpyrazine-2-carboxamide has several advantages for lab experiments. It is a selective agonist of the adenosine A3 receptor, which allows for specific targeting of this receptor. It is also stable and has a long half-life, which allows for prolonged exposure to the receptor. However, the use of 6-Chloro-5-isobutylpyrazine-2-carboxamide in lab experiments is limited by its solubility in water. It is also expensive and requires specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for the research on 6-Chloro-5-isobutylpyrazine-2-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as diabetes and neurodegenerative diseases. Another direction is to explore its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetics and pharmacodynamics are also areas of future research.
Conclusion:
In conclusion, 6-Chloro-5-isobutylpyrazine-2-carboxamide is a selective agonist of the adenosine A3 receptor that has potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. 6-Chloro-5-isobutylpyrazine-2-carboxamide has several advantages for lab experiments, but its use is limited by its solubility and cost. Future research on 6-Chloro-5-isobutylpyrazine-2-carboxamide should focus on its potential therapeutic applications in other diseases and the optimization of its pharmacokinetics and pharmacodynamics.
科学的研究の応用
6-Chloro-5-isobutylpyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and cardioprotective effects. Inflammation is a key factor in various diseases such as arthritis, asthma, and inflammatory bowel disease. 6-Chloro-5-isobutylpyrazine-2-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 6-Chloro-5-isobutylpyrazine-2-carboxamide has been found to have cardioprotective effects by reducing the damage caused by ischemia-reperfusion injury.
特性
IUPAC Name |
6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTZIIKFADFPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(N=C1Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-isobutylpyrazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/structure/B3247521.png)
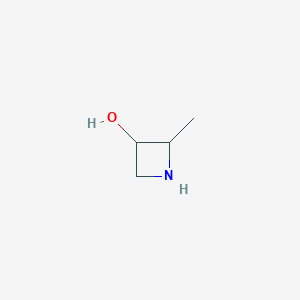
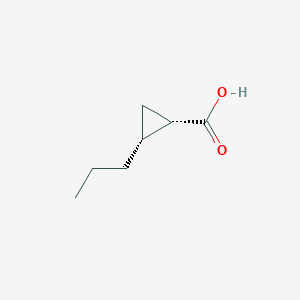
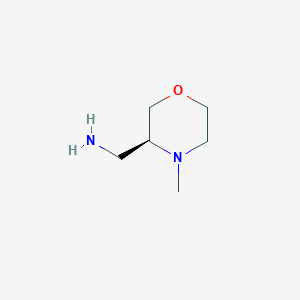
![1-[(2S)-1,4-dioxan-2-yl]-N-methylmethanamine](/img/structure/B3247540.png)

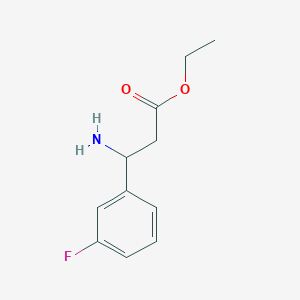
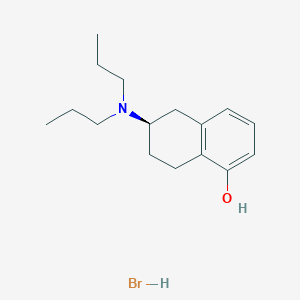

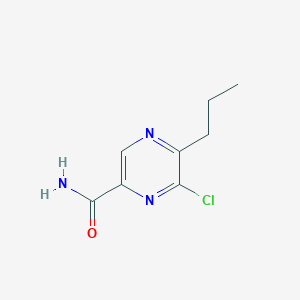


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3247598.png)
